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Compound of Interest

Compound Name: 1-(2-Iodoethyl)-3-methylbenzene

CAS No.: 114686-67-8

Cat. No.: B12276624

Get Quote

Executive Summary
As drug discovery and materials science advance, the precise installation of lipophilic, sterically

defined pharmacophores has become paramount. 1-(2-Iodoethyl)-3-methylbenzene
(commonly known as 3-methylphenethyl iodide) is a highly reactive, primary alkylating agent

utilized extensively in organic synthesis and medicinal chemistry. Characterized by its excellent

leaving group (iodide) and the steric/electronic influence of the meta-methylated aromatic ring,

this compound serves as a critical building block for N-alkylation, transition-metal-catalyzed

cross-coupling, and radical-mediated carbon-carbon bond formation.

This whitepaper provides an in-depth analysis of the physicochemical properties, validated

synthetic methodologies, mechanistic reactivity, and practical laboratory protocols for 1-(2-
Iodoethyl)-3-methylbenzene, designed for researchers and drug development professionals.
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Understanding the physical parameters of 1-(2-Iodoethyl)-3-methylbenzene is critical for

optimizing reaction conditions, particularly regarding solvent selection and storage stability[1].

As a primary alkyl iodide, the molecule exhibits significant hydrophobicity and is highly soluble

in polar aprotic and non-polar organic solvents.

Property Value / Description

Chemical Name 1-(2-Iodoethyl)-3-methylbenzene

Synonyms
3-Methylphenethyl iodide; m-Methylphenethyl

iodide

CAS Registry Number 114686-67-8

Molecular Formula C₉H₁₁I

Molecular Weight 246.09 g/mol

Appearance
Colorless to pale yellow/pink liquid (darkens

upon light exposure)[1]

Solubility

Soluble in Dichloromethane (DCM),

Tetrahydrofuran (THF), Acetonitrile (MeCN);

Insoluble in water[1]

Reactivity Class Primary Alkyl Halide / Electrophile

Synthetic Methodologies
The synthesis of 1-(2-Iodoethyl)-3-methylbenzene typically relies on the conversion of readily

available precursors, such as 3-methylphenethyl alcohol or 3-methylphenethyl bromide.

The Appel Reaction (Alcohol Activation)
The most robust method for synthesizing this compound is the Appel reaction, which converts

3-methylphenethyl alcohol to the corresponding iodide using iodine (I₂), triphenylphosphine

(PPh₃), and imidazole.

Causality & Mechanism: The reaction is thermodynamically driven by the formation of the

extremely strong P=O bond in the triphenylphosphine oxide byproduct. Imidazole acts as a
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nucleophilic catalyst and a mild base, neutralizing the in situ generated hydrogen iodide (HI).

This prevents unwanted acidic side reactions, such as the cleavage of sensitive functional

groups or ether linkages, ensuring a high-purity product.

The Finkelstein Reaction (Halogen Exchange)
Alternatively, the Finkelstein reaction can be employed if 3-methylphenethyl bromide or chloride

is the starting material.

Causality & Mechanism: This is an equilibrium-driven process utilizing sodium iodide (NaI) in

anhydrous acetone. The reaction is pushed to completion by Le Chatelier's principle, as the

resulting sodium bromide (NaBr) or sodium chloride (NaCl) is insoluble in acetone and

precipitates out of the solution, driving the continuous formation of the alkyl iodide.

3-Methylphenethyl Alcohol

Appel Reaction
(I2, PPh3, Imidazole)

3-Methylphenethyl Bromide

Finkelstein Reaction
(NaI, Acetone)

1-(2-Iodoethyl)-3-methylbenzene

 SN2 Inversion  Halogen Exchange
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Synthetic routes to 1-(2-Iodoethyl)-3-methylbenzene via Appel and Finkelstein reactions.
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Mechanistic Reactivity & Synthetic Utility
The utility of 1-(2-Iodoethyl)-3-methylbenzene stems from the high polarizability of the iodine

atom, which lowers the activation energy for transition states in various reaction paradigms.

Nucleophilic Substitution (Sₙ2)
As a primary unhindered halide, it is a premier electrophile for Sₙ2 alkylations. It reacts

smoothly with amines, alkoxides, and thiolates to yield secondary/tertiary amines, ethers, and

thioethers, respectively[2][3].

Competing Pathways: Care must be taken when selecting the base. Strong, sterically

hindered bases (e.g., Potassium tert-butoxide) will favor E2 elimination over Sₙ2 substitution,

abstracting a β-proton to yield 3-methylstyrene as an unwanted side product[4].

Transition-Metal Catalyzed Cross-Coupling
Historically, alkyl iodides were problematic in cross-coupling due to sluggish oxidative addition

and rapid β-hydride elimination. However, modern catalytic systems have unlocked their

potential. 1-(2-Iodoethyl)-3-methylbenzene can be utilized in Nickel- and Palladium-catalyzed

Negishi, Kumada, and Suzuki couplings[5]. The Sₙ2-type oxidative addition of the Ni(0) or Ni(I)

species into the C-I bond forms a transient Ni(III) or Ni(II) intermediate, which undergoes

transmetalation and reductive elimination to forge new C-C bonds[5][6].

Single-Electron Transfer (SET) Radical Chemistry
Phenethyl iodides are excellent precursors for carbon-centered radicals. Reagents like

Samarium(II) iodide (SmI₂) or Thulium(II) iodide (TmI₂) can reduce the C-I bond via single-

electron transfer, generating a nucleophilic radical species that can efficiently couple with

ketones or cyclic esters[7].
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Divergent chemical reactivity pathways of 1-(2-Iodoethyl)-3-methylbenzene.

Applications in Medicinal Chemistry
In drug development, the 3-methylphenethyl moiety is a privileged pharmacophore. Alkylating a

core scaffold with 1-(2-Iodoethyl)-3-methylbenzene introduces a highly specific steric and

lipophilic profile[8].

Receptor Affinity Modulation: The meta-methyl group provides specific Van der Waals

interactions within the hydrophobic pockets of G-protein coupled receptors (GPCRs) and ion

channels. For instance, the incorporation of 3-methylphenethyl groups into amine scaffolds

has been utilized in the synthesis of potent calcium channel blockers (e.g., diltiazem

analogs) for the treatment of angina pectoris[9].

Pharmacokinetic Optimization: The addition of this moiety significantly increases the logP

(lipophilicity) of a drug candidate, enhancing blood-brain barrier (BBB) permeability for

central nervous system (CNS) targets, and altering metabolic clearance rates[8].

Self-Validating Experimental Protocols
The following protocols are engineered for high yield and reproducibility, incorporating self-

validating checkpoints to ensure reaction integrity.

Protocol A: Synthesis via Appel Reaction
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Objective: Conversion of 3-methylphenethyl alcohol to 1-(2-Iodoethyl)-3-methylbenzene.

Preparation: In an oven-dried, argon-purged flask, dissolve 3-methylphenethyl alcohol (1.0

equiv) and imidazole (1.5 equiv) in anhydrous Dichloromethane (0.2 M).

Activation: Add Triphenylphosphine (PPh₃, 1.2 equiv). Cool the reaction mixture to 0 °C using

an ice bath.

Causality: Cooling is mandatory. The subsequent addition of iodine is highly exothermic;

elevated temperatures will lead to the degradation of the light/heat-sensitive alkyl iodide

product.

Halogenation: Add Iodine (I₂, 1.2 equiv) portion-wise over 15 minutes. The solution will turn

dark brown.

Validation (Monitoring): Stir for 2 hours at room temperature. Validate reaction completion via

TLC (Hexanes/EtOAc 9:1). The alcohol starting material (lower Rf) should disappear,

replaced by a non-polar UV-active spot (high Rf).

Quenching: Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

Causality: Na₂S₂O₃ acts as a reducing agent, converting residual, unreacted I₂ into water-

soluble iodide salts. This prevents the final product from being contaminated and

discolored by molecular iodine.

Isolation: Extract with DCM (3x). Wash the combined organic layers with brine, dry over

anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (100%

Hexanes) to yield a pale liquid.

Protocol B: N-Alkylation of a Secondary Amine
Objective: Installation of the 3-methylphenethyl pharmacophore onto a secondary amine

scaffold[8].

Preparation: Combine the secondary amine (1.0 equiv) and 1-(2-Iodoethyl)-3-
methylbenzene (1.2 equiv) in anhydrous Acetonitrile (MeCN, 0.1 M).

Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv).
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Causality: K₂CO₃ is chosen as a mild, insoluble inorganic base. It is strong enough to

scavenge the generated HI (driving the Sₙ2 reaction forward) but weak enough to prevent

the E2 β-elimination of the alkyl iodide into 3-methylstyrene[4].

Heating: Heat the suspension to 60 °C for 12 hours.

Causality: MeCN is a polar aprotic solvent that leaves the nucleophile unsolvated and

highly reactive, while moderate heat overcomes the Sₙ2 activation barrier[8].

Validation: Monitor via LC-MS. Look for the mass corresponding to [M+H]⁺ of the alkylated

tertiary amine.

Workup: Cool to room temperature, filter off the K₂CO₃ salts, concentrate the filtrate, and

purify via reverse-phase HPLC or basic alumina chromatography.

Safety, Handling, and Storage
Photochemical Degradation: Like all alkyl iodides, 1-(2-Iodoethyl)-3-methylbenzene is

sensitive to UV light. Photolytic cleavage of the C-I bond generates iodine radicals, turning

the liquid pink or brown over time.

Storage Protocol: Store at 2–8 °C in an amber glass vial. To maximize shelf life, store the

liquid over copper wire or copper turnings; the copper acts as a stabilizer by reacting with

any liberated I₂ to form insoluble CuI, keeping the reagent pure[1].

Toxicity: As an active alkylating agent, it is a potential mutagen and skin irritant. All handling

must be performed inside a certified chemical fume hood using appropriate PPE (nitrile

gloves, lab coat, safety goggles)[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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